2-(7-chloro-1H-indol-3-yl)acetamide 2-(7-chloro-1H-indol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16170885
InChI: InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
SMILES:
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

2-(7-chloro-1H-indol-3-yl)acetamide

CAS No.:

Cat. No.: VC16170885

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

2-(7-chloro-1H-indol-3-yl)acetamide -

Specification

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 2-(7-chloro-1H-indol-3-yl)acetamide
Standard InChI InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
Standard InChI Key ZZKPMOVMDDOLFC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(7-Chloro-1H-indol-3-yl)acetamide consists of an indole core substituted with a chlorine atom at the 7-position and an acetamide group at the 3-position. The molecular formula is C₁₀H₉ClN₂O, with a calculated molecular weight of 220.65 g/mol. Its structure aligns with other chloroindole acetamides, such as 2-(6-chloro-1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide (MW 291.76 g/mol) and N-[2-(6-chloro-1H-indol-3-yl)ethyl]acetamide (MW 236.70 g/mol) . Key differences lie in the chloro-substitution position and side-chain modifications, which influence physicochemical properties like logP, solubility, and hydrogen-bonding capacity.

Comparative Physicochemical Data

The following table contrasts 2-(7-chloro-1H-indol-3-yl)acetamide with structurally related compounds:

Property2-(7-Chloro-1H-indol-3-yl)acetamide2-(6-Chloro-1H-indol-3-yl)-N-thiazolylacetamide N-[2-(6-Chloro-1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC₁₀H₉ClN₂OC₁₃H₁₀ClN₃OSC₁₂H₁₃ClN₂O
Molecular Weight (g/mol)220.65291.76236.70
logP~2.8 (predicted)3.171.92
Hydrogen Bond Donors211

The chloro group at the 7-position may enhance lipophilicity compared to 6-chloro analogues, potentially improving membrane permeability .

Synthetic Methodologies

Hypothetical Synthesis Routes

While no direct synthesis of 2-(7-chloro-1H-indol-3-yl)acetamide has been reported, analogous pathways from literature provide a framework:

Indole Core Formation

The 7-chloroindole scaffold could be synthesized via Fischer indole synthesis, employing 4-chlorophenylhydrazine and a ketone derivative under acidic conditions . Alternative methods include Buchwald–Hartwig amination for introducing substituents at specific positions .

Acetamide Functionalization

Biological Activity and Mechanism

Antifungal and Biofilm Modulation

Analogues like 2-(4-chloro-1H-indol-1-yl)-N-thiazolylacetamide demonstrated moderate activity against Candida albicans (MIC 62.50 μg/mL) . The 7-chloro derivative may similarly disrupt fungal membrane integrity or ergosterol biosynthesis.

Cytotoxicity Considerations

Molecular Docking and Computational Insights

Molecular docking studies of related compounds into Mycobacterium tuberculosis Rel Mtb (PDB: 4V3Z) reveal:

  • Chloro substituents at positions 6 or 7 form hydrophobic interactions with Val76 and Ile80 .

  • The acetamide group hydrogen-bonds to Asp95, critical for catalytic activity .
    A simulated model of 2-(7-chloro-1H-indol-3-yl)acetamide predicts a binding affinity (ΔG) of −8.2 kcal/mol, comparable to reference inhibitor 3k (−8.5 kcal/mol) .

Future Directions and Challenges

Synthesis Optimization

Key challenges include:

  • Minimizing thioamidation byproducts observed in chloroindole-aldehyde condensations .

  • Preventing oxidative degradation during purification, as seen in dihydroquinazolinone syntheses .

Biological Profiling

Priority studies should assess:

  • MIC/MBC against ESKAPE pathogens.

  • Synergy with β-lactam antibiotics for MRSA.

  • In vivo pharmacokinetics, leveraging the acetamide’s potential for prodrug modification .

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